Dimethylsulfamoyl vs. Dipropylsulfamoyl: Impact on Molecular Weight, logP, and Predicted PPAR Binding
The target compound (dimethylsulfamoyl, MW 372.48) differs from its closest commercial analog, 4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392239-64-4, MW 428.59), by a molecular weight reduction of 56.11 g/mol and the replacement of two propyl chains with two methyl groups on the sulfonamide nitrogen [1]. This substitution reduces calculated logP by approximately 0.8–1.2 units (estimated by fragment-based methods), lowers the number of rotatable bonds from 10 to 6, and decreases topological polar surface area, all of which are predicted to enhance aqueous solubility and passive membrane permeability relative to the dipropyl analog [2]. Patent data on related sulfamoyl-thiadiazole series indicate that N,N-dimethylsulfamoyl substitution is compatible with PPARdelta and PPARgamma agonist activity, whereas bulkier N,N-dialkylsulfamoyl groups can shift selectivity or abolish activity depending on the specific target isoform [1].
| Evidence Dimension | Molecular weight and predicted physicochemical properties |
|---|---|
| Target Compound Data | MW = 372.48 g/mol, 6 rotatable bonds, dimethylsulfamoyl substitution |
| Comparator Or Baseline | CAS 392239-64-4 (dipropylsulfamoyl analog): MW = 428.59 g/mol, 10 rotatable bonds |
| Quantified Difference | ΔMW = −56.11 g/mol (−13.1%); rotatable bonds reduced by 4; estimated ΔlogP ≈ −0.8 to −1.2 units |
| Conditions | Calculated molecular descriptors from PubChem and Kuujia structural data; logP estimated by additive fragment methods. |
Why This Matters
Lower molecular weight and reduced logP favor compliance with Lipinski's Rule of Five, potentially improving oral bioavailability and solubility profiles for in vivo pharmacological studies compared to the dipropylsulfamoyl analog.
- [1] Schoenafinger K, et al., inventors; Sanofi-Aventis Deutschland GmbH, assignee. Bicyclic aryl-sulfonic acid [1,3,4]-thiadiazol-2-yl-amides. US Patent 7,772,257 B2. 2010 Aug 10. (Formula I: R1 substituent SAR for PPAR activity.) View Source
- [2] Kuujia. Cas no 392239-64-4: 4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide. Molecular descriptors. Accessed 2026. View Source
